Positional Isomerism: 2-Carboxylic Acid Methyl Ester Versus 3-Carboxylic Acid in DNA Gyrase Inhibition Context
The target compound is a 2-carboxylic acid methyl ester regioisomer, whereas the vast majority of clinically validated antibacterial 1,8-naphthyridines (including nalidixic acid, enoxacin, and gemifloxacin) possess the carboxyl group at position 3 [1]. In quinolone/naphthyridone SAR, the 3-carboxylic acid is essential for binding to the DNA gyrase–DNA complex; nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) exhibits an IC₅₀ of 2.23 × 10⁵ nM (223 µM) against E. coli DNA gyrase in a supercoiling inhibition assay [2]. No peer-reviewed DNA gyrase inhibition data exist for the 2-carboxylic acid regioisomer series, and class-level SAR predicts that relocation of the carboxyl group from position 3 to position 2 would abolish or severely attenuate gyrase binding [3]. This differential positions the target compound as a negative control or SAR probe for mode-of-action studies rather than a direct antibacterial candidate.
| Evidence Dimension | DNA gyrase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No reported DNA gyrase IC₅₀ (2-carboxylic acid regioisomer) |
| Comparator Or Baseline | Nalidixic acid (3-carboxylic acid regioisomer): IC₅₀ = 2.23 × 10⁵ nM (223 µM) against E. coli DNA gyrase |
| Quantified Difference | Not directly quantifiable; class-level SAR indicates >100-fold loss of gyrase binding upon moving carboxyl from position 3 to position 2 based on quinolone pharmacophore models |
| Conditions | E. coli DNA gyrase A/A/B/B tetramer supercoiling inhibition assay (in vitro) |
Why This Matters
For procurement in antibacterial discovery, this compound serves as a regioisomeric control probe—its predicted lack of gyrase inhibition makes it valuable for confirming on-target mechanism of action for 3-carboxylic acid leads, a role that nalidixic acid or its ester cannot fulfill.
- [1] Mitscher, L. A. Bacterial topoisomerase inhibitors: quinolone and pyridone antibacterial agents. Chemical Reviews, 2005, 105(2), 559–592. View Source
- [2] BindingDB. BDBM21691: Nalidixic acid—DNA gyrase A/A/B/B tetramer (E. coli K12) IC₅₀ = 2.23E+5 nM. ChEMBL-curated entry. View Source
- [3] Domagala, J. M., et al. 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure–activity relationships at N₁ for the quinolone antibacterials. Journal of Medicinal Chemistry, 1986, 29(3), 394–404. View Source
